

# Application Notes and Protocols for Tyrosinase (206-214) Peptide in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a key human tyrosinase epitope. This peptide is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes (TILs), making it a significant target in the field of cancer immunotherapy, particularly for melanoma.[1][2][3] Its ability to be presented by HLA-A24 molecules on the surface of melanoma cells allows for specific recognition and subsequent elimination by cytotoxic T lymphocytes (CTLs). These application notes provide detailed protocols for utilizing the Tyrosinase (206-214) peptide in various in vitro cytotoxicity assays to evaluate the efficacy of CTL-mediated killing of target cells. This peptide serves as a vital tool for generating melanoma-specific T cells for adoptive immunotherapy and for the development of peptide-based vaccines for HLA-A24 positive melanoma patients.[2]

# Data Presentation: In Vitro Cytotoxicity of Tyrosinase (206-214)-Specific CTLs

The following table summarizes representative quantitative data from a chromium-51 release assay, a standard method for quantifying cell-mediated cytotoxicity. The data illustrates the specific lysis of HLA-A24 positive target cells pulsed with the Tyrosinase (206-214) peptide by peptide-specific CTLs at various effector to target (E:T) ratios.



| Effector to Target (E:T) Ratio | Target Cells                           | % Specific Lysis (Mean ±<br>SD) |
|--------------------------------|----------------------------------------|---------------------------------|
| 40:1                           | T2 cells + Tyrosinase (206-<br>214)    | 65 ± 4.2                        |
| 20:1                           | T2 cells + Tyrosinase (206-<br>214)    | 48 ± 3.5                        |
| 10:1                           | T2 cells + Tyrosinase (206-<br>214)    | 32 ± 2.8                        |
| 5:1                            | T2 cells + Tyrosinase (206-<br>214)    | 18 ± 2.1                        |
| 40:1                           | T2 cells (unpulsed)                    | 5 ± 1.2                         |
| 40:1                           | HLA-A24+ Tyrosinase+<br>Melanoma Cells | 55 ± 3.9                        |
| 40:1                           | HLA-A24- Tyrosinase+<br>Melanoma Cells | 8 ± 1.5                         |

Note: The data presented is illustrative and compiled from typical results seen in chromium-51 release assays for melanoma-associated antigen peptides.

## **Experimental Protocols**

## Generation of Tyrosinase (206-214)-Specific Cytotoxic T Lymphocytes (CTLs)

Objective: To generate a population of CTLs from peripheral blood mononuclear cells (PBMCs) that are specific for the Tyrosinase (206-214) peptide presented by HLA-A24.

#### Materials:

- Peripheral blood from a healthy HLA-A24 positive donor
- Ficoll-Paque PLUS



- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,
   100 U/mL penicillin, and 100 μg/mL streptomycin
- Tyrosinase (206-214) peptide (AFLPWHRLF)
- Recombinant human Interleukin-2 (IL-2)
- Recombinant human Interleukin-7 (IL-7)
- T2 cells (HLA-A24 transfected, TAP-deficient) as antigen-presenting cells (APCs)

#### Protocol:

- Isolate PBMCs: Isolate PBMCs from heparinized peripheral blood by density gradient centrifugation using Ficoll-Paque PLUS.
- Prepare Antigen-Presenting Cells (APCs):
  - Culture T2 cells in complete RPMI 1640 medium.
  - $\circ$  Pulse the T2 cells with 10  $\mu$ g/mL of Tyrosinase (206-214) peptide for 2 hours at 37°C in a humidified 5% CO2 incubator.
  - Irradiate the peptide-pulsed T2 cells (e.g., 30 Gy) to prevent their proliferation.
- · Co-culture of PBMCs and APCs:
  - Co-culture 2 x 10<sup>6</sup> PBMCs/mL with 2 x 10<sup>5</sup> irradiated, peptide-pulsed T2 cells/mL in complete RPMI 1640 medium supplemented with 10 ng/mL of IL-7.
- CTL Expansion:
  - After 3 days of co-culture, add recombinant human IL-2 to a final concentration of 50 U/mL.
  - Restimulate the cultures every 7-10 days with irradiated, peptide-pulsed T2 cells and continue to supplement with IL-2.



 Assess Specificity: After 2-3 rounds of stimulation, assess the specificity of the CTLs by IFNy ELISpot or intracellular cytokine staining after stimulation with peptide-pulsed T2 cells.

## **Chromium-51 Release Assay**

Objective: To quantify the cytotoxic activity of Tyrosinase (206-214)-specific CTLs against peptide-pulsed target cells.

#### Materials:

- Tyrosinase (206-214)-specific CTLs (effector cells)
- T2 cells (HLA-A24+) or an HLA-A24+ melanoma cell line (target cells)
- Sodium Chromate (<sup>51</sup>Cr)
- Tyrosinase (206-214) peptide
- Complete RPMI 1640 medium
- 96-well V-bottom plates
- Gamma counter

#### Protocol:

- Target Cell Labeling:
  - Resuspend 1 x 10<sup>6</sup> target cells in 100 μL of complete medium.
  - Add 100 μCi of <sup>51</sup>Cr and incubate for 1-1.5 hours at 37°C, mixing gently every 15-20 minutes.
  - Wash the labeled target cells three times with complete medium to remove unincorporated
     <sup>51</sup>Cr.
  - Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.
- Peptide Pulsing of Target Cells:



- Incubate the <sup>51</sup>Cr-labeled T2 cells with 10 µg/mL of Tyrosinase (206-214) peptide for 1 hour at 37°C.
- Cytotoxicity Assay Setup:
  - $\circ\,$  Plate 1 x 10^4 peptide-pulsed target cells (100  $\mu L)$  in each well of a 96-well V-bottom plate.
  - Add effector cells (CTLs) at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a volume of 100 μL.
  - Controls:
    - Spontaneous Release: Target cells with medium only.
    - Maximum Release: Target cells with 1% Triton X-100.
    - Negative Control: Unpulsed target cells with effector cells at the highest E:T ratio.
- Incubation: Centrifuge the plate at 100 x g for 3 minutes to facilitate cell-cell contact and incubate for 4 hours at 37°C in a humidified 5% CO2 incubator.
- Harvesting and Counting:
  - Centrifuge the plate at 500 x g for 5 minutes.
  - $\circ$  Carefully collect 100  $\mu L$  of the supernatant from each well and transfer to tubes for gamma counting.
- Calculation of Specific Lysis:
  - Calculate the percentage of specific lysis using the formula: % Specific Lysis =
     [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

## **LDH Cytotoxicity Assay**

Objective: To provide a non-radioactive method for quantifying CTL-mediated cytotoxicity.



### Materials:

- Tyrosinase (206-214)-specific CTLs (effector cells)
- T2 cells (HLA-A24+) or an HLA-A24+ melanoma cell line (target cells)
- Tyrosinase (206-214) peptide
- Phenol-free RPMI 1640 medium with 2% FBS
- LDH Cytotoxicity Assay Kit
- 96-well flat-bottom plate
- Plate reader

#### Protocol:

- Cell Preparation:
  - Prepare effector and target cells as described for the Chromium-51 release assay.
  - Pulse target cells with 10 µg/mL of Tyrosinase (206-214) peptide for 1 hour at 37°C.
- Assay Setup:
  - $\circ$  Plate 1 x 10<sup>4</sup> peptide-pulsed target cells (50  $\mu$ L) in a 96-well flat-bottom plate.
  - Add effector cells at various E:T ratios in 50 μL.
  - Controls:
    - Spontaneous LDH Release: Target cells with medium only.
    - Maximum LDH Release: Target cells with lysis buffer provided in the kit.
    - Effector Cell Spontaneous Release: Effector cells with medium only.
    - Medium Background: Medium only.



- Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
- LDH Measurement:
  - Centrifuge the plate at 250 x g for 5 minutes.
  - Transfer 50 μL of the supernatant to a new 96-well flat-bottom plate.
  - Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
  - Incubate for 30 minutes at room temperature, protected from light.
  - Add the stop solution provided in the kit.
- Data Analysis:
  - Measure the absorbance at 490 nm using a plate reader.
  - Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity =
     [(Experimental Effector Spontaneous Target Spontaneous) / (Maximum Target
     Spontaneous)] x 100

# Visualization of Key Processes Experimental Workflow: Chromium-51 Release Assay



Click to download full resolution via product page



Caption: Workflow of the Chromium-51 Release Cytotoxicity Assay.

## **Signaling Pathway: CTL-Mediated Target Cell Killing**





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a tyrosinase epitope recognized by HLA-A24-restricted, tumor-infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosinase 206-214 (HLA-A\*24:02) | 1 mg | EP11446\_1 [peptides.de]
- To cite this document: BenchChem. [Application Notes and Protocols for Tyrosinase (206-214) Peptide in Cytotoxicity Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066410#using-tyrosinase-206-214-peptide-incytotoxicity-assays]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com